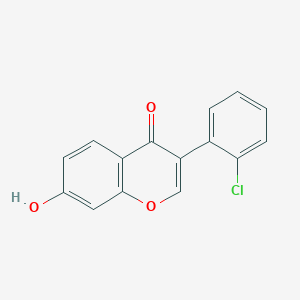

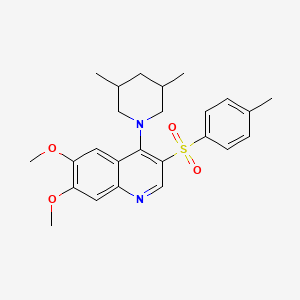

3-(2-chlorophenyl)-7-hydroxy-4H-chromen-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Unfortunately, I couldn’t find a direct description of “3-(2-chlorophenyl)-7-hydroxy-4H-chromen-4-one”. However, related compounds such as “3-(2-Chlorophenyl)propanoic acid” are known and have been described12.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, a new series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives were synthesized as potential anticonvulsant and antinociceptive agents3. Another study describes the synthesis of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride4. However, the specific synthesis process for “3-(2-chlorophenyl)-7-hydroxy-4H-chromen-4-one” is not available in the retrieved data.Molecular Structure Analysis

The molecular structure analysis of “3-(2-chlorophenyl)-7-hydroxy-4H-chromen-4-one” is not directly available. However, related compounds such as “3-(2-Chlorophenyl)propanoic acid” have been analyzed5. Another study provides crystallographic data for a related compound, showing that it has a monoclinic structure6.Chemical Reactions Analysis

The specific chemical reactions involving “3-(2-chlorophenyl)-7-hydroxy-4H-chromen-4-one” are not available in the retrieved data. However, there are several synthetic routes for related compounds, such as 1-(3-chlorophenyl)piperazine7 and ketamine8.Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(2-chlorophenyl)-7-hydroxy-4H-chromen-4-one” are not directly available. However, related compounds such as “3-(2-Chlorophenyl)propanoic acid” have been analyzed5.Applications De Recherche Scientifique

Synthesis and Biological Activities

Synthesis of Hydroxy-3-pyrazolyl-4H-chromen-4-ones and Their O-Glucosides : This study describes the synthesis of 7-hydroxy-3-pyrazolyl-chromen-4H-ones and their glucosides, and examines their antimicrobial and antioxidant activity (Hatzade et al., 2008).

Catalytic Properties in Synthesis of Warfarin and its Analogues : Another research explored the use of polystyrene-supported catalysts in the synthesis of Warfarin and its analogues, which are related to 4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-chromen-2-one (Alonzi et al., 2014).

Synthesis and Structure Study : A study focused on the synthesis and crystal structure of a chromen-4-one derivative, providing insights into its molecular arrangement and properties (Manolov et al., 2012).

Antimicrobial and Antioxidant Potential

Antibacterial and Antioxidant Derivatives : Research involving the synthesis of 3-((2E)-3(aryl)prop-2-enoyl)-2H-chromen-2-one derivatives has shown significant antibacterial and antioxidant activities, highlighting their potential in these fields (Al-ayed, 2011).

Synthesis and Evaluation of Ruthenium Flavanol Complexes Against Breast Cancer : This study synthesized Ru(II) DMSO complexes with substituted flavones, which includes a derivative similar to the subject compound, to assess their anticancer activities against breast cancer cell lines (Singh et al., 2017).

Photochemical Applications

- Photo-reorganization of Chromen-4-ones : A study demonstrated the photo-reorganization of certain chromen-4-one derivatives to form angular pentacyclic compounds, indicating their utility in synthetic photochemistry (Dalal et al., 2017).

Other Applications

Catalyst-Free Synthesis in Multicomponent Reactions : Research on the catalyst-free synthesis of diverse chromen derivatives in multicomponent reactions highlights their potential in creating pharmaceutically-interesting compounds (Brahmachari & Nurjamal, 2017).

Microwave-Assisted Synthesis and Antimicrobial Activity : Another study focused on the microwave-assisted synthesis of chromen-4-ones and their subsequent antimicrobial activity, demonstrating their potential in medical chemistry (Ashok et al., 2016).

Safety And Hazards

The safety and hazards of “3-(2-chlorophenyl)-7-hydroxy-4H-chromen-4-one” are not directly available. However, related compounds have been studied. For instance, several compounds exhibited anticonvulsant activity, and none of them showed significant acute neurological toxicity3. Safety data sheets for related compounds such as “2-CHLOROPHENYL CHLOROFORMATE” are available9.

Orientations Futures

The future directions for “3-(2-chlorophenyl)-7-hydroxy-4H-chromen-4-one” are not directly available. However, related compounds have been studied for their potential future applications. For instance, clotrimazole is reviewed for its future prospects for further development as a chemotherapeutic agent10. Another study explored a related compound, BCPA, as a potential novel drug to regulate osteoclast activation11.

Please note that the information provided is based on the available data and may not fully cover “3-(2-chlorophenyl)-7-hydroxy-4H-chromen-4-one”. Further research may be needed to obtain more comprehensive information.

Propriétés

IUPAC Name |

3-(2-chlorophenyl)-7-hydroxychromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClO3/c16-13-4-2-1-3-10(13)12-8-19-14-7-9(17)5-6-11(14)15(12)18/h1-8,17H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMZAYLQBCODNGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=COC3=C(C2=O)C=CC(=C3)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-chlorophenyl)-7-hydroxy-4H-chromen-4-one | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(thiophen-2-yl)urea](/img/structure/B2810651.png)

![Methyl 4-fluoro-3-{[(pyridin-3-ylmethyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2810652.png)

![2,4,7-Trimethyl-6-[2-(2-methylanilino)ethyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2810655.png)

![3-{[4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]formamido}propanoic acid](/img/structure/B2810663.png)

![3-{5-[(4-fluorobenzyl)thio]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl}-N-(2-furylmethyl)propanamide](/img/structure/B2810670.png)

![2-Methyl-2-[(2S,6R)-6-(trifluoromethyl)piperidin-2-yl]propanoic acid](/img/structure/B2810673.png)